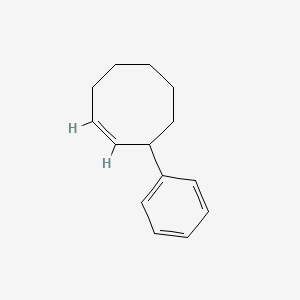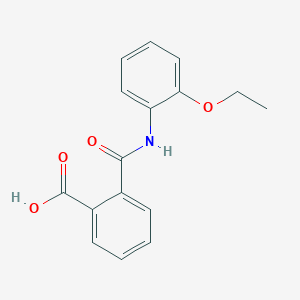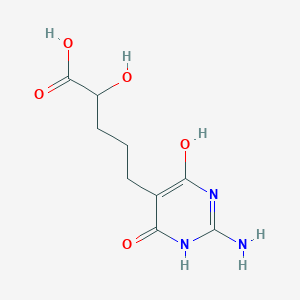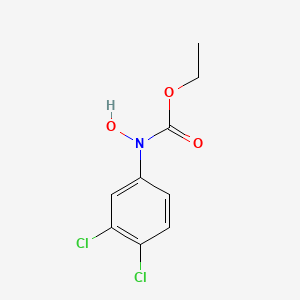
3-Phenyl-1-cyclooctene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-cyclooctene is an organic compound with the molecular formula C14H18 It is a cycloalkene with a phenyl group attached to the third carbon of the cyclooctene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-cyclooctene typically involves the reaction of cyclooctene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Formation of the Grignard Reagent: Bromobenzene reacts with magnesium in dry ether to form phenylmagnesium bromide.
Addition to Cyclooctene: The phenylmagnesium bromide is then added to cyclooctene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Phenyl-1-cyclooctene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can reduce the double bond in the cyclooctene ring.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylcyclooctanone or phenylcyclooctanol.
Reduction: Formation of 3-Phenylcyclooctane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学的研究の応用
3-Phenyl-1-cyclooctene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also studied for its reactivity and stability.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and other materials through processes such as ring-opening metathesis polymerization (ROMP).
作用機序
The mechanism of action of 3-Phenyl-1-cyclooctene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. The phenyl group can participate in electrophilic aromatic substitution, while the double bond in the cyclooctene ring can undergo addition reactions. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
類似化合物との比較
Cyclooctene: Lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
3-Methyl-1-cyclooctene: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
3-Ethyl-1-cyclooctene: Similar to 3-Methyl-1-cyclooctene but with an ethyl group, affecting its physical and chemical properties.
特性
CAS番号 |
7287-13-0 |
|---|---|
分子式 |
C14H18 |
分子量 |
186.29 g/mol |
IUPAC名 |
(1Z)-3-phenylcyclooctene |
InChI |
InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4-5,7-9,11-13H,1-3,6,10H2/b9-5- |
InChIキー |
YEUZDWLVCVNEAO-UITAMQMPSA-N |
異性体SMILES |
C1CC/C=C\C(CC1)C2=CC=CC=C2 |
正規SMILES |
C1CCC=CC(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)



![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
